molecular formula C20H19NO3 B2560664 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide CAS No. 825661-02-7

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Cat. No.: B2560664
CAS No.: 825661-02-7
M. Wt: 321.376
InChI Key: JHMSJEUSFAXMFR-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and two methylphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-14-7-9-16(10-8-14)23-13-17-11-12-19(24-17)20(22)21-18-6-4-3-5-15(18)2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSJEUSFAXMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methylphenylamine, under dehydrating conditions.

    Attachment of the 4-methylphenoxy group: This can be done through a nucleophilic substitution reaction, where the furan carboxamide reacts with 4-methylphenol in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the methylphenoxy group.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
  • 5-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
  • 5-[(4-bromophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide

Uniqueness

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under physiological conditions.

Biological Activity

5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a synthetic organic compound with a unique molecular structure that includes a furan ring and various aromatic substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 298.34 g/mol

The presence of both the methylphenoxy and methylphenyl groups contributes to its unique properties and potential biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors. The mechanisms may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Several studies have reported the anticancer potential of compounds structurally related to this compound. For instance:

  • Case Study : A derivative showed significant cytotoxic effects against various cancer cell lines, with IC50_{50} values in the low micromolar range, indicating potent activity against cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methyl in the phenyl ring has been linked to enhanced anticancer activity due to improved binding affinity to target proteins .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Case Study : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar activities .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
5-Methyl-N-(4-nitrophenyl)furan-2-carboxamideSimilar furan structure but lacks phenoxy groupAntimicrobial and anticancer properties
N-(3-chloro-2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamideContains chloro substitution on phenylPotentially similar antimicrobial activity
5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamideDichlorophenyl substitution enhances reactivityExhibits anticancer properties

This table illustrates how variations in substituents can significantly influence biological activity.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. Key findings include:

  • Synthesis Techniques : Multi-step organic synthesis methods have been optimized for high yield and purity .
  • Biological Testing : In vitro studies have shown promising results in inhibiting tumor growth and microbial proliferation .

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